molecular formula C9H7Cl2F3N2 B11789819 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine CAS No. 1706455-38-0

4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B11789819
CAS No.: 1706455-38-0
M. Wt: 271.06 g/mol
InChI Key: IJNKNMIPHNTWLW-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms at positions 4 and 6, a cyclobutyl group at position 5, and a trifluoromethyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the cyclobutyl group can influence its overall conformation and stability. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is unique due to the presence of the cyclobutyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other trifluoromethylated pyrimidines .

Properties

CAS No.

1706455-38-0

Molecular Formula

C9H7Cl2F3N2

Molecular Weight

271.06 g/mol

IUPAC Name

4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H7Cl2F3N2/c10-6-5(4-2-1-3-4)7(11)16-8(15-6)9(12,13)14/h4H,1-3H2

InChI Key

IJNKNMIPHNTWLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=C(N=C2Cl)C(F)(F)F)Cl

Origin of Product

United States

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